N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
This compound features a cyclohexyl core substituted with a 3-cyanopyrazin-2-yloxy group in the (1r,4r) configuration. The cyanopyrazine group enhances electron-withdrawing properties, which may influence binding affinity to enzymatic targets.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c20-11-15-19(22-10-9-21-15)26-13-7-5-12(6-8-13)23-18(25)17-14-3-1-2-4-16(14)27-24-17/h9-10,12-13H,1-8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAAWRUMGLGTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Cyanopyrazinyl Intermediate: The initial step involves the synthesis of the 3-cyanopyrazin-2-yl intermediate. This can be achieved through the reaction of pyrazine with cyanogen bromide under basic conditions.
Cyclohexyl Derivative Preparation: The next step is the preparation of the cyclohexyl derivative. This involves the reaction of cyclohexanol with an appropriate halogenating agent to form the cyclohexyl halide, followed by nucleophilic substitution with the cyanopyrazinyl intermediate.
Formation of the Tetrahydrobenzo[d]isoxazole Ring: The final step involves the cyclization of the intermediate to form the tetrahydrobenzo[d]isoxazole ring. This can be achieved through a cyclization reaction using a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and mechanisms.
Medicine
In medicine, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide could be explored for its potential therapeutic properties. Its unique structure may allow it to act as a modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares a common (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl backbone with several analogues, differing in the substituent attached to the cyclohexyl amine. Below is a comparative analysis:
Functional Group Impact
- Tetrahydrobenzoisoxazole vs.
- Cyanopyrazine Backbone: Common across all analogues, this group likely enhances π-π stacking interactions in enzymatic binding pockets.
- Pricing and Accessibility : The benzamide derivative is the most commercially accessible, while the target compound’s complex synthesis may limit availability.
Research Implications
- Pharmacokinetics : The tetrahydrobenzoisoxazole group in the target compound may improve metabolic stability over analogues with labile substituents (e.g., benzamide ).
- Target Engagement: The cyanopyrazine-cyclohexyl scaffold is conserved across analogues, implying shared biological targets (e.g., kinases or GPCRs). Further studies are needed to compare binding affinities.
Biological Activity
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic organic compound with potential biological activities that are currently under investigation. This compound is characterized by its unique structure, which includes a cyclohexyl group and a cyanopyrazinyl ether moiety, contributing to its diverse pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.4154 g/mol. The structural features that define this compound include:
- Cyclohexyl Group : Provides hydrophobic character and influences the compound's interaction with biological targets.
- Cyanopyrazinyl Ether : Potentially enhances the compound's bioactivity through specific interactions with enzymes or receptors.
- Benzo[d]isoxazole Moiety : Associated with various pharmacological effects, including anti-inflammatory and anti-cancer activities.
Preliminary studies suggest that this compound may interact with several biological targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may bind to particular receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Pharmacological Profiles
The compound has shown promising results in various pharmacological assays:
- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibition of proliferation in human colon cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.2 |
- Antimicrobial Activity : Initial assessments suggest that the compound may possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Case Studies
-
Study on Anticancer Properties :
- A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation :
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of Cyanopyrazinyl Intermediate :
- Reaction of pyrazine with a cyanating agent under controlled conditions.
-
Cyclohexyl Ring Functionalization :
- Functionalization through oxidation and substitution reactions.
-
Coupling Reaction :
- Coupling the cyanopyrazinyl intermediate with the functionalized cyclohexyl ring using palladium catalysts.
These synthetic routes are crucial for obtaining high yields and purity levels necessary for biological testing .
Q & A
Q. Table 1: Representative Yields in Carboxamide Synthesis
| Substituent Pattern | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Ethanol, reflux | 70 | |
| 2,6-Difluorophenyl | Ethanol, reflux | 60 | |
| 2-Chloro-6-fluorophenyl | Ethanol, reflux | 37 | |
| p-Tolyl | Dioxane, reflux | 75 |
How is structural confirmation of this compound achieved in synthetic chemistry research?
(Basic)
Methodological Answer:
Structural elucidation relies on:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolves stereochemistry of the (1r,4r)-cyclohexyl backbone (e.g., bond angles of 108–112° for chair conformations) .
- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., m/z 538.927 for dichloro derivatives) .
What strategies are recommended to resolve contradictory biological activity data across different cell line panels?
(Advanced)
Methodological Answer:
Contradictions in anticancer activity (e.g., variable IC₅₀ values across 60 cell lines ) arise from:
- Cell Line Heterogeneity : Use paired isogenic cell lines to isolate genetic variables (e.g., p53 status).
- Assay Standardization :
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
How can reaction conditions be optimized to improve synthetic yields for derivatives with bulky substituents?
(Advanced)
Methodological Answer:
For sterically hindered derivatives (e.g., 2,6-dichlorophenyl):
- Solvent Selection : Replace ethanol with DMF or DMSO to enhance solubility of aromatic intermediates .
- Catalytic Systems : Use Yb(OTf)₃ under ultrasound (40 kHz, 4 hours) to accelerate cyclization (purity: >95% without recrystallization) .
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions in carboxamide coupling .
What computational approaches are used to predict pharmacokinetic properties of this compound?
(Advanced)
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to cyclooxygenase-2) .
- ADMET Prediction : SwissADME calculates logP (lipophilicity) and bioavailability scores from SMILES inputs .
- MD Simulations : GROMACS assesses conformational stability of the cyclohexyloxy linkage in aqueous environments .
How are stereochemical impurities detected and resolved during synthesis?
(Advanced)
Methodological Answer:
- Chiral HPLC : Separates (1r,4r) and (1s,4s) diastereomers using Chiralpak IC-3 columns (mobile phase: hexane/isopropanol) .
- Circular Dichroism (CD) : Identifies optical activity discrepancies (e.g., Cotton effects at 220–250 nm) .
- Recrystallization : Diethyl ether/hexane mixtures preferentially crystallize the desired isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
